REACTION_CXSMILES
|
Cl.[C:2]([NH:6][SiH:7](NC(C)(C)C)[NH:8][C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:5])([CH3:4])[CH3:3].C(N[SiH2]N([SiH2]NC(C)(C)C)C(C)(C)C)(C)(C)C>>[C:9]([NH:8][SiH2:7][NH:6][C:2]([CH3:5])([CH3:4])[CH3:3])([CH3:12])([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N[SiH](NC(C)(C)C)NC(C)(C)C
|
Name
|
bis{[(tert-butyl)amino]silamethyl}(tert-butyl)amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N[SiH2]N(C(C)(C)C)[SiH2]NC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N[SiH2]NC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |